molecular formula C7H11NO4S B12430163 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid

7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B12430163
M. Wt: 205.23 g/mol
InChI Key: VMEAXZONZOBPCO-UHFFFAOYSA-N
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Description

7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid: is a bicyclic compound featuring a sulfur atom in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Introduction of the sulfur atom: The sulfur atom is introduced into the bicyclic core through a sulfonation reaction. This step requires the use of a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under anhydrous conditions.

    Oxidation: The sulfur atom is oxidized to form the sulfone group. This can be achieved using an oxidizing agent such as hydrogen peroxide or potassium permanganate.

    Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be done using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These reactors are used to carry out the cyclization, sulfonation, oxidation, and carboxylation reactions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

    Reduction: It can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The sulfone group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives such as sulfoxides or sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

    Biological Studies: It serves as a probe or ligand in biological studies to investigate enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or proteins.

    Pathways Involved: It modulates biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid
  • 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-5-carbonitrile

Uniqueness

  • Structural Differences : The position of the carboxylic acid group differentiates 7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid from its analogs.
  • Chemical Properties : The unique arrangement of functional groups imparts distinct chemical properties, such as reactivity and stability.
  • Applications : The specific structure of this compound makes it suitable for certain applications where its analogs may not be as effective.

Properties

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid

InChI

InChI=1S/C7H11NO4S/c9-7(10)6-5-2-1-3-8(4-5)13(6,11)12/h5-6H,1-4H2,(H,9,10)

InChI Key

VMEAXZONZOBPCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C1)S(=O)(=O)C2C(=O)O

Origin of Product

United States

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